

In silico studies and molecular modeling of 2-Phenylthiazolidine-4-carboxylic acid.

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Compound of Interest

Compound Name: 2-Phenylthiazolidine-4-carboxylic acid

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In Silico and Molecular Modeling Deep Dive: 2-Phenylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the landscape of in silico studies and molecular modeling focused on **2-Phenylthiazolidine-4-carboxylic acid** and its derivatives. This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antidiabetic, and antiviral agents. Computational approaches are pivotal in elucidating the structure-activity relationships, predicting pharmacokinetic properties, and guiding the rational design of novel therapeutic agents based on this privileged structure.

Core Concepts in a Computational Context

In the realm of drug discovery, the **2-phenylthiazolidine-4-carboxylic acid** moiety serves as a versatile template. In silico techniques, such as molecular docking and molecular dynamics, are instrumental in predicting the binding affinity and interaction patterns of these compounds with various biological targets. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage assessment of the drug-like properties of these molecules, helping to mitigate late-stage failures in drug development.[\[1\]](#)[\[2\]](#)

Experimental Protocols: A Methodological Overview

The in silico evaluation of **2-phenylthiazolidine-4-carboxylic acid** derivatives typically follows a structured workflow, beginning with the preparation of the ligand and protein structures, followed by docking simulations and post-docking analysis.

Molecular Docking Protocol

A representative molecular docking workflow is outlined below. This process is fundamental to predicting the binding orientation and affinity of a ligand to a protein target.

- **Ligand Preparation:** The 3D structure of the **2-phenylthiazolidine-4-carboxylic acid** derivative is constructed and optimized using software like ChemDraw or Avogadro. Energy minimization is performed using a suitable force field.
- **Protein Preparation:** The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added. The protein structure is then energy minimized.^[3]
- **Docking Simulation:** Molecular docking is performed using software such as AutoDock, MOE, or PyRx.^{[2][3]} The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
- **Analysis of Results:** The docking results are analyzed to identify the best-docked poses based on the binding energy and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) with the key amino acid residues in the active site.

ADMET Prediction

In silico ADMET prediction is a critical step to evaluate the pharmacokinetic properties of the designed compounds. Web-based tools and specialized software are employed for this purpose.

- **Input:** The chemical structure of the **2-phenylthiazolidine-4-carboxylic acid** derivative is provided as input, typically in SMILES or SDF format.

- **Property Calculation:** A variety of physicochemical and pharmacokinetic properties are calculated, including:
 - Lipinski's Rule of Five parameters (molecular weight, logP, hydrogen bond donors, and acceptors) to assess drug-likeness.[4]
 - Aqueous solubility.
 - Blood-brain barrier (BBB) penetration.[2][4]
 - CYP2D6 inhibition potential.[2]
 - Human intestinal absorption (HIA).
- **Analysis:** The predicted properties are compared against established thresholds for orally bioavailable drugs to assess the potential of the compound to be developed into a successful therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico studies on derivatives of **2-phenylthiazolidine-4-carboxylic acid**.

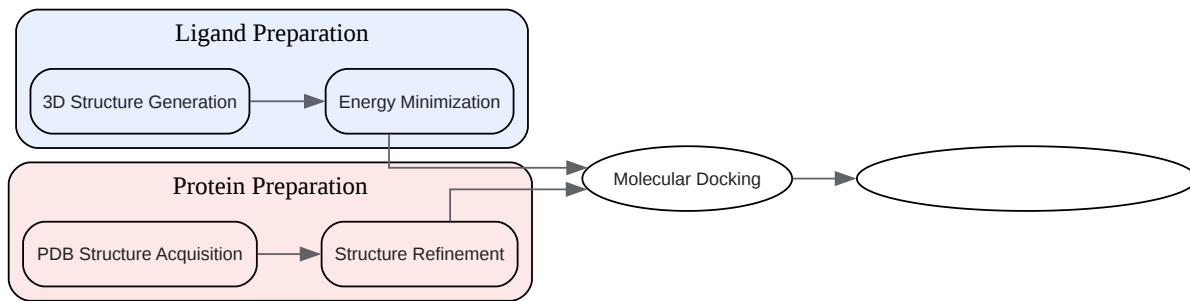
Compound ID	Target Protein	Docking Score (kcal/mol)	Key Interacting Residues	Reference
Derivative 1	VEGFR-2	-	Cys917	[2]
Derivative 2	PPAR-γ	-	-	[4]
Derivative 3	Tyrosinase	-	-	[5]
Derivative 4	α-Amylase	-	-	[6]
Derivative 5	α-Glucosidase	-	-	[6]
Derivative 6	Neuraminidase	-	-	[7][8][9]
Derivative 7	c-Src tyrosine kinase	-10.19	-	[10]

Note: Specific docking scores and interacting residues are often presented in the source publications.

ADMET Property	Predicted Value/Classification	Reference
Lipinski's Rule of Five	Compliant	[4]
Human Intestinal Absorption	Favorable	[4]
Blood-Brain Barrier Penetration	Negligible	[2][4]
CYP2D6 Inhibition	Non-inhibitor	[2]
PGP Substrate/Inhibitor	Likely	[4]

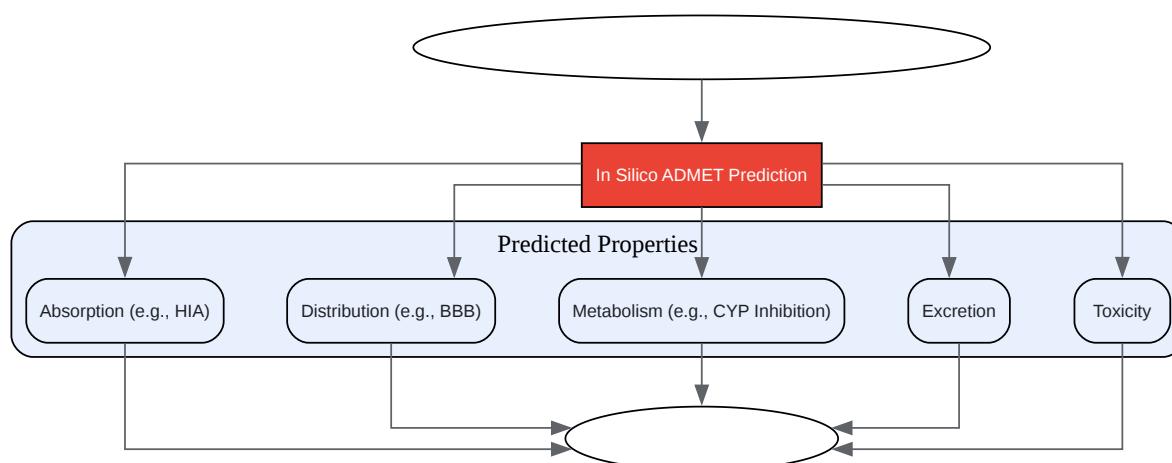
Visualizing Computational Workflows and Pathways

The following diagrams illustrate the typical workflows and conceptual relationships in the in silico analysis of **2-phenylthiazolidine-4-carboxylic acid** derivatives.



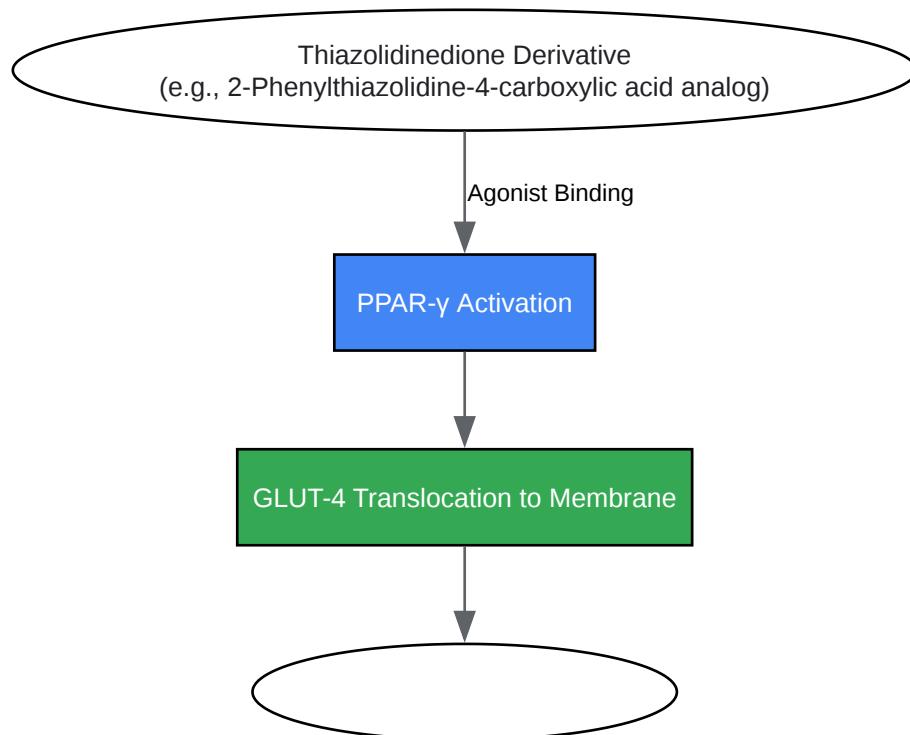
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A typical molecular docking workflow.



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Workflow for in silico ADMET prediction.



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Simplified signaling pathway of PPAR-γ activation.

Conclusion

The application of in silico and molecular modeling techniques is indispensable in the exploration of **2-phenylthiazolidine-4-carboxylic acid** and its derivatives for drug discovery. These computational methods provide deep insights into the molecular interactions with biological targets and allow for the early prediction of pharmacokinetic profiles. The integration of these computational studies with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of novel therapeutics based on this promising chemical scaffold. Further research focusing on specific derivatives and their interactions with a broader range of targets will continue to expand the therapeutic potential of this compound class.

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